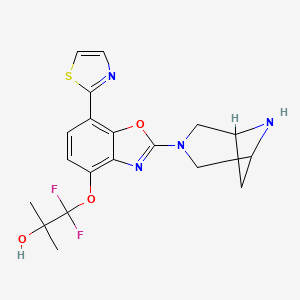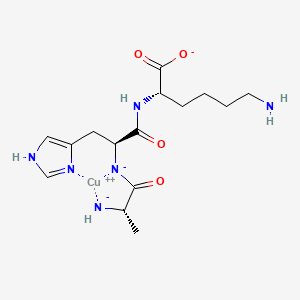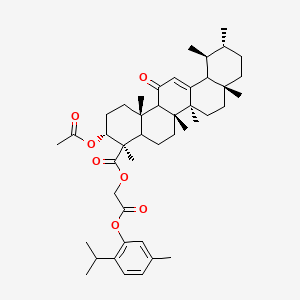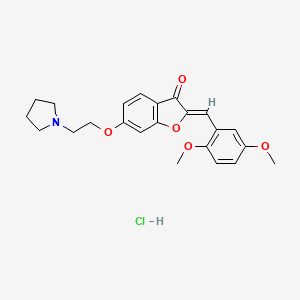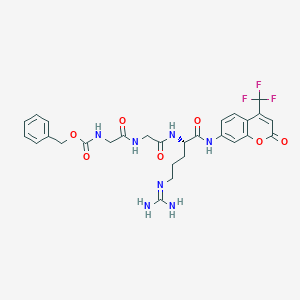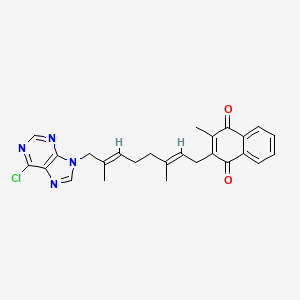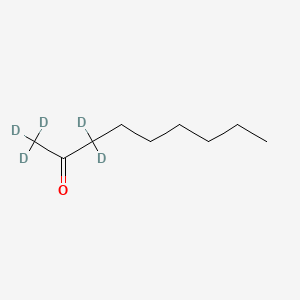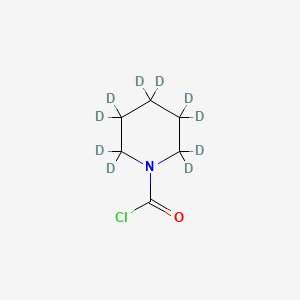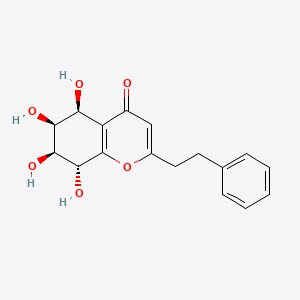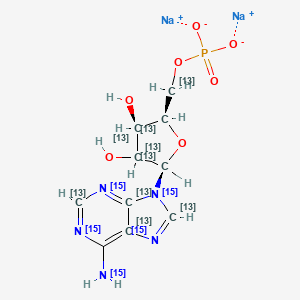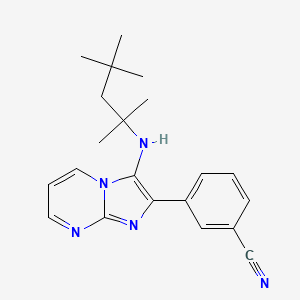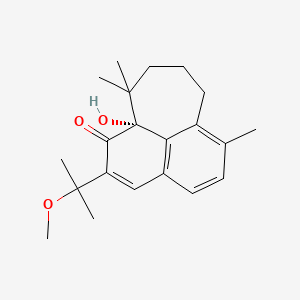
(Aminomethyl-D2)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Aminomethyl-D2)phosphonic acid is a deuterium-labeled derivative of aminomethylphosphonic acid, a compound known for its applications in various fields such as agriculture, medicine, and environmental science. The deuterium labeling is used to trace and study the compound’s behavior in different environments. This compound is a weak organic acid with a phosphonic acid group, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl-D2)phosphonic acid typically involves the reaction of deuterated formaldehyde with phosphorous acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reaction of Deuterated Formaldehyde with Phosphorous Acid: This step involves the formation of an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(Aminomethyl-D2)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted aminomethylphosphonic acids .
Wissenschaftliche Forschungsanwendungen
(Aminomethyl-D2)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of phosphonic acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of herbicides, pesticides, and water treatment chemicals
Wirkmechanismus
The mechanism of action of (Aminomethyl-D2)phosphonic acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes. The deuterium labeling allows researchers to track the compound’s distribution and interaction within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethylphosphonic acid: The non-deuterated form of the compound.
Glyphosate: A widely used herbicide that degrades into aminomethylphosphonic acid.
Phosphonomethylglycine: Another phosphonic acid derivative with similar properties.
Uniqueness
(Aminomethyl-D2)phosphonic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis, making it a valuable tool in studies involving metabolic pathways and environmental behavior .
Eigenschaften
Molekularformel |
CH6NO3P |
|---|---|
Molekulargewicht |
113.050 g/mol |
IUPAC-Name |
[amino(dideuterio)methyl]phosphonic acid |
InChI |
InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1D2 |
InChI-Schlüssel |
MGRVRXRGTBOSHW-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(N)P(=O)(O)O |
Kanonische SMILES |
C(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


